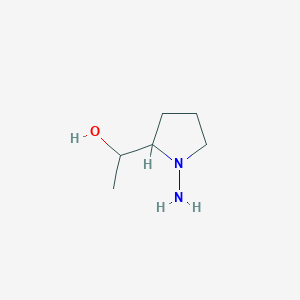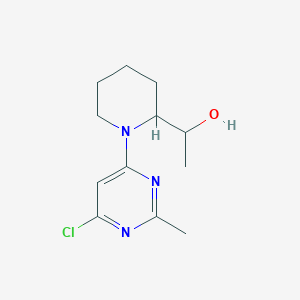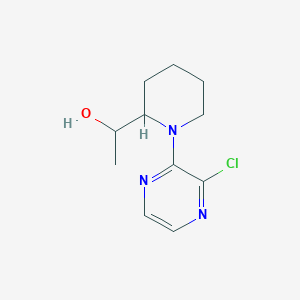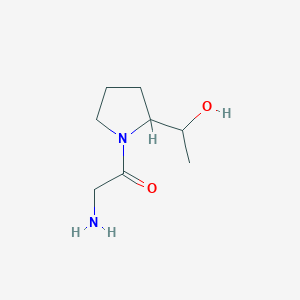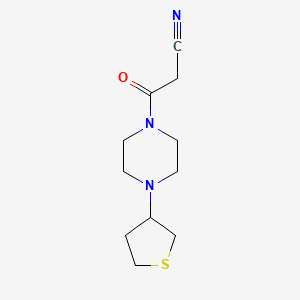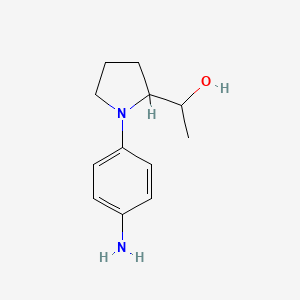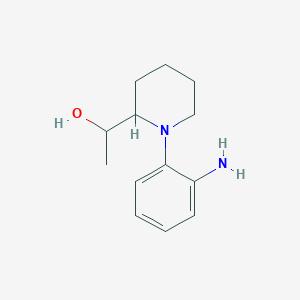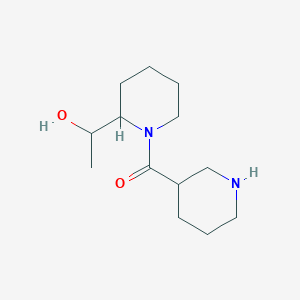![molecular formula C15H19BrFNO2 B1477834 S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester CAS No. 1802430-97-2](/img/structure/B1477834.png)
S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester
Overview
Description
S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester, or SBFTE, is a compound of interest in the field of medicinal chemistry. SBFTE is a synthetic compound whose structure is based on the structure of natural amino acids. It has been studied for its potential as a therapeutic agent for a variety of medical conditions.
Scientific Research Applications
SBFTE has been studied for its potential applications in medicinal chemistry. It has been studied as a potential therapeutic agent for a variety of medical conditions, including cancer, inflammation, and neurodegenerative diseases. SBFTE has also been studied as an inhibitor of enzymes involved in the metabolism of drugs, and as a potential drug delivery vehicle.
Mechanism Of Action
The exact mechanism of action of SBFTE is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, and as a potential drug delivery vehicle. It is also believed to interact with various proteins and receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
SBFTE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to interact with various proteins and receptors in the body. It has also been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Advantages And Limitations For Lab Experiments
SBFTE has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be used in a variety of experiments. However, it is important to note that the exact mechanism of action of SBFTE is not yet fully understood, and it is not yet known if it is safe for human use.
Future Directions
There are several potential future directions for SBFTE research. These include further research into its mechanism of action, potential therapeutic applications, and safety for human use. Additionally, further research could be conducted into its potential as a drug delivery vehicle, and its potential interactions with other proteins and receptors in the body. Finally, further research could be conducted into its potential synergistic effects with other drugs, and its potential as an inhibitor of enzymes involved in drug metabolism.
properties
IUPAC Name |
tert-butyl N-[(1S)-1-(3-bromo-5-fluorophenyl)but-3-enyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-5-6-13(18-14(19)20-15(2,3)4)10-7-11(16)9-12(17)8-10/h5,7-9,13H,1,6H2,2-4H3,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBOHYFXIQBNDP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




